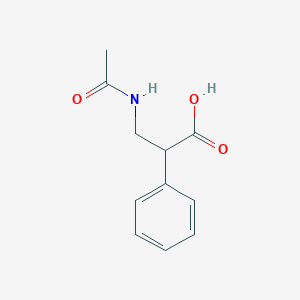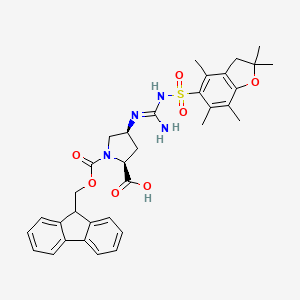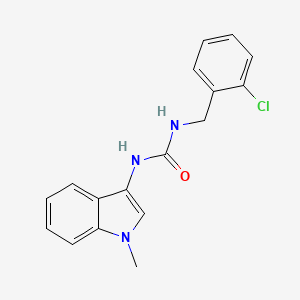
1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to 1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea, often involves methods that capitalize on the reactivity of functional groups to create the urea moiety. Common methods include the reaction of amines with isocyanates or carbonyl dichlorides. The synthesis can vary widely depending on the starting materials and the desired complexity of the urea derivative (Jagtap et al., 2017).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety (-NH-CO-NH-), which significantly influences the molecule's hydrogen bonding capabilities. This feature is central to the biological activity of these molecules, as it allows for specific interactions with biological targets. The indolyl and chlorobenzyl groups present in the compound of interest would add to its lipophilicity and potential for interactions with aromatic systems.
Chemical Reactions and Properties
Urea derivatives participate in a range of chemical reactions, primarily driven by their functional groups. These compounds can act as hydrogen bond donors and acceptors, influencing their solubility, reactivity, and interaction with biological molecules. The specific chemical reactions would depend on the substituents attached to the urea backbone. Ureas are known for their role in modulating the stability, toxicity, and pharmacokinetic profiles of lead molecules in drug design (Jagtap et al., 2017).
Applications De Recherche Scientifique
Anticancer Potential : A study by Gaudreault, Lacroix, Pagé, and Joly (1988) synthesized derivatives of 1-Aryl-3-(2-chloroethyl) ureas, which showed cytotoxicity against human adenocarcinoma cells, indicating potential as anticancer agents (Gaudreault et al., 1988).
Chemical Synthesis and Applications : Papadopoulos (1984) explored the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate, leading to the creation of various chemical structures, demonstrating the compound's utility in synthetic organic chemistry (Papadopoulos, 1984).
Synthesis of Anticancer Drug Intermediates : Zhang, Lai, Feng, and Xu (2019) developed a method to synthesize 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, highlighting its importance in pharmaceutical synthesis (Zhang et al., 2019).
Molecular and Crystal Engineering : Phukan and Baruah (2016) investigated conformational adjustments in urea-based assemblies, providing insights into molecular engineering and crystallography (Phukan & Baruah, 2016).
Urea-Fluoride Interaction Studies : Boiocchi et al. (2004) studied the interaction of ureas with oxoanions, revealing insights into hydrogen bonding and chemical interactions, which are crucial for understanding molecular interactions (Boiocchi et al., 2004).
Low Molecular Weight Hydrogelators : Lloyd and Steed (2011) explored the use of ureas in forming hydrogels, which have applications in materials science and drug delivery systems (Lloyd & Steed, 2011).
Plant Biology and Cytokinin Activity : Ricci and Bertoletti (2009) discussed urea derivatives as synthetic compounds with cytokinin-like activity, playing a role in plant growth and development (Ricci & Bertoletti, 2009).
Synthetic Methodologies and Phosgene Substitutes : Bigi, Maggi, and Sartori (2000) highlighted alternative synthetic methods for ureas, emphasizing environmentally friendly chemistry and safer reagent use (Bigi et al., 2000).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-21-11-15(13-7-3-5-9-16(13)21)20-17(22)19-10-12-6-2-4-8-14(12)18/h2-9,11H,10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWFYSSCPFVNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

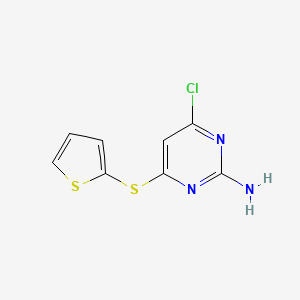

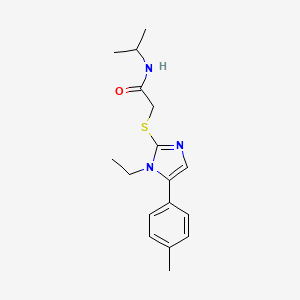
![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)
![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)
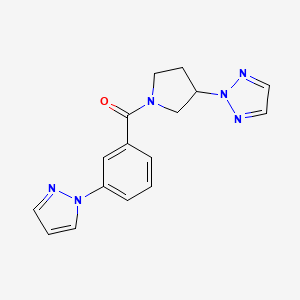
![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)
![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)
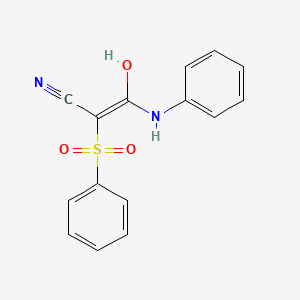
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)
